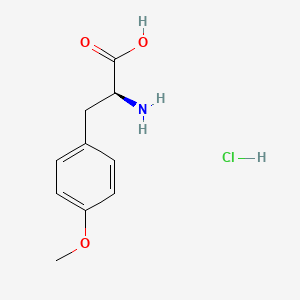

O-methyl-L-tyrosine hydrochloride

Descripción general

Descripción

O-methyl-L-tyrosine hydrochloride is a derivative of the amino acid L-tyrosine, where a methyl group is attached to the phenolic hydroxyl group of the tyrosine molecule. This compound is known for its role in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through the methylation of L-tyrosine using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: On an industrial scale, the synthesis involves the use of large reactors and controlled conditions to ensure the purity and yield of the product. The process typically includes the protection of amino groups, methylation, and subsequent deprotection steps.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form o-methyl-L-tyrosinequinone.

Reduction: Reduction reactions can convert the compound into o-methyl-L-tyrosine alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents such as lithium aluminum hydride.

Substitution: Using nucleophiles like halides in the presence of a base.

Major Products Formed:

Oxidation: o-Methyl-L-tyrosinequinone

Reduction: o-Methyl-L-tyrosine alcohol

Substitution: Various substituted o-methyl-L-tyrosine derivatives

Aplicaciones Científicas De Investigación

Neuroscience Research

Dopamine Pathways

O-Methyl-L-tyrosine hydrochloride plays a critical role in studying neurotransmitter systems, particularly dopamine pathways. It is utilized to investigate conditions such as Parkinson's disease, where dopamine levels are significantly affected. By inhibiting the synthesis of catecholamines, this compound helps researchers understand the mechanisms underlying neurodegenerative disorders and assess potential treatment strategies .

Case Study: Dopamine Synthesis Inhibition

In a study examining the effects of O-methyl-L-tyrosine on dopamine synthesis in rodent models, researchers found that administration of the compound resulted in a marked decrease in dopamine levels, which correlated with behavioral changes indicative of reduced motor activity. This suggests its utility in modeling Parkinsonian symptoms in preclinical studies .

Pharmaceutical Development

Drug Synthesis

this compound is employed in the synthesis of novel pharmaceuticals aimed at treating mood disorders. It serves as a precursor for compounds that enhance serotonin and dopamine levels, potentially leading to new treatments for depression and anxiety .

Example: Serotonin-Dopamine Enhancers

Research has indicated that derivatives of O-methyl-L-tyrosine can be modified to create serotonin-dopamine reuptake inhibitors (SDRIs), which show promise in clinical trials for managing major depressive disorder. These compounds leverage the biochemical pathways influenced by O-methyl-L-tyrosine to improve mood regulation .

Protein Synthesis and Enzyme Activity

Researchers utilize this compound to study the role of tyrosine derivatives in protein synthesis and enzyme activity. Its incorporation into proteins allows scientists to elucidate metabolic pathways and understand how modifications affect enzymatic functions .

Nutrition and Dietary Supplements

Cognitive Function and Athletic Performance

O-Methyl-L-tyrosine is being explored for its potential benefits in enhancing cognitive function and athletic performance. It is considered for formulation in dietary supplements aimed at improving mental alertness and physical endurance during high-intensity activities .

Clinical Observations

In clinical trials assessing the effects of tyrosine supplementation on cognitive performance under stress, participants exhibited improved memory recall and reaction times when administered O-methyl-L-tyrosine compared to placebo groups, suggesting its efficacy as a cognitive enhancer .

Mecanismo De Acción

The mechanism by which O-methyl-L-tyrosine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors involved in neurotransmitter synthesis.

Pathways: It may influence pathways related to dopamine and serotonin production, impacting neurological functions.

Comparación Con Compuestos Similares

L-tyrosine: The parent amino acid without methylation.

3-methoxy-L-tyrosine: Another methylation variant with a different position of the methyl group.

4-hydroxy-L-phenylalanine: A hydroxylated form of phenylalanine.

Uniqueness: O-methyl-L-tyrosine hydrochloride is unique due to its specific methylation pattern, which influences its biological activity and chemical reactivity compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Actividad Biológica

O-methyl-L-tyrosine hydrochloride, a derivative of the amino acid L-tyrosine, is gaining attention for its diverse biological activities. This compound is characterized by the addition of a methoxy group to the phenolic structure of L-tyrosine, which enhances its pharmacological properties. This article reviews the biological activities associated with this compound, including its antioxidant, antibacterial, and antiproliferative effects, supported by case studies and research findings.

This compound has the molecular formula and a molecular weight of 232.67 g/mol. It is soluble in water and exhibits stability under physiological conditions.

1. Antioxidant Activity

This compound possesses significant antioxidant properties, which are crucial for protecting cells from oxidative stress. The methoxy group enhances the compound's ability to donate hydrogen atoms to free radicals, thereby neutralizing them.

Research Findings:

- A study demonstrated that O-methyl-L-tyrosine exhibits higher radical scavenging activity compared to its parent compound, L-tyrosine. The presence of the methoxy group lowers the O-H bond dissociation enthalpy, facilitating easier hydrogen donation .

| Compound | Radical Scavenging Activity |

|---|---|

| O-methyl-L-tyrosine | High |

| L-tyrosine | Moderate |

2. Antibacterial Activity

Research indicates that this compound shows promising antibacterial effects against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis.

Case Study:

In vitro studies have shown that O-methyl-L-tyrosine exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest efficacy comparable to standard antibiotics .

3. Antiproliferative Effects

The compound has also been investigated for its antiproliferative effects on cancer cells. It appears to inhibit cell proliferation by inducing apoptosis in various cancer cell lines.

Research Findings:

- In a study involving human breast cancer cells (MCF-7), treatment with O-methyl-L-tyrosine resulted in a significant reduction in cell viability, with IC50 values indicating potent antiproliferative activity .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The biological activity of this compound can be attributed to its structural modifications that enhance interactions with biological targets:

- Radical Scavenging: The methoxy group increases electron donation capacity.

- Membrane Disruption: The lipophilic nature aids in penetrating bacterial membranes.

- Cell Cycle Arrest: Induces apoptosis through mitochondrial pathways in cancer cells.

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-methoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJANEXICRZDJT-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647389 | |

| Record name | O-Methyl-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67423-44-3 | |

| Record name | O-Methyl-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.